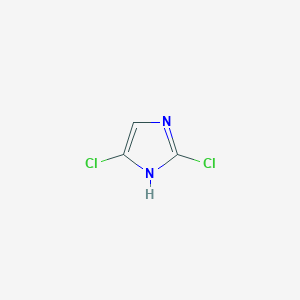

2,4-Dichloroimidazole

描述

Significance of Imidazole (B134444) Derivatives in Contemporary Chemical Research

Imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms. nih.gov This structure is a fundamental building block in numerous biologically significant molecules, including the amino acid histidine, purines found in DNA, and the neurotransmitter histamine. nih.gov The imidazole ring's unique characteristics, such as its amphoteric nature (acting as both an acid and a base), high stability, water solubility, and capacity for hydrogen bonding, make it a highly sought-after scaffold in medicinal chemistry. nih.govsmolecule.com

The versatility of the imidazole nucleus has led to its incorporation into a vast array of synthetic compounds with a broad spectrum of pharmacological activities. nih.gov Researchers have extensively developed imidazole derivatives as potent therapeutic agents, demonstrating anticancer, antimicrobial, antifungal, antiviral, anti-inflammatory, and antidiabetic properties. nih.govtandfonline.com Their ability to interact with diverse biological targets has established imidazole-based compounds as critical synthons in the discovery and development of new drugs. nih.gov Beyond medicine, imidazole derivatives are also instrumental in materials science, where they are used as catalysts and components for specialized polymers and coatings.

Specific Research Trajectory and Importance of Halogenated Imidazoles

A significant trajectory in imidazole research involves the introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the imidazole ring. Halogenation is a key strategic tool used by chemists to modulate the physicochemical properties of a molecule. The high electronegativity of halogen atoms can profoundly influence a compound's reactivity, lipophilicity, metabolic stability, and binding affinity to biological targets.

The incorporation of halogens, particularly chlorine, into the imidazole structure has given rise to a class of compounds with enhanced or novel functionalities. Halogenated imidazoles are pivotal intermediates in the pharmaceutical and agrochemical industries. chemimpex.com For instance, research has shown that halogenated imidazole derivatives can act as potent inhibitors of crucial enzymes like protein kinases, which are implicated in diseases such as cancer. tandfonline.com Studies on derivatives of dichloroimidazoles have shown potential antimicrobial and antitumor activities.

In materials science, halogenated imidazoles serve as important ligands or linkers in the construction of advanced materials. For example, 4,5-dichloroimidazole (B103490) is used in the synthesis of Zeolitic Imidazolate Frameworks (ZIFs), which are porous materials with applications in gas separation and catalysis. nih.govacs.org The presence of chlorine atoms enhances the chemical stability and modifies the electronic properties of the imidazole linker, which in turn dictates the performance of the final material. chemimpex.comnih.gov This strategic use of halogenation continues to be a major focus of research, aiming to fine-tune molecular properties for specific, high-performance applications.

Scope and Strategic Research Objectives for 2,4-Dichloroimidazole Investigations

Within the class of halogenated imidazoles, the specific isomer this compound is a compound of distinct research interest, although it is studied less extensively than its 4,5-dichloro- counterpart. Due to tautomerism, 2,4-dichloro-1H-imidazole can exist in equilibrium with 2,5-dichloro-1H-imidazole. nih.gov

The primary strategic objective in the investigation of this compound is its utilization as a versatile chemical building block. Patents have identified this compound as a key starting material for the synthesis of other functionalized 2-haloimidazole compounds, highlighting its value in preparative organic chemistry. google.com

A further key objective is the exploration of the this compound scaffold in medicinal chemistry. While direct studies on the biological activity of this compound are limited, research on its derivatives is indicative of its potential. For example, complex molecules incorporating a 2,4-dichloro-substituted phenolic imidazole core have been synthesized and investigated for potential antiviral applications, including against the main protease of COVID-19. tandfonline.com Similarly, derivatives like 2,4-dichloro-1-methyl-1H-imidazole-5-carbaldehyde have been evaluated for antimicrobial and antitumor properties, suggesting that the this compound framework is a promising starting point for the development of new therapeutic agents.

Current research aims to leverage the specific reactivity conferred by the chlorine atoms at the 2- and 4-positions to construct novel, complex molecules with targeted biological or material functions. Future investigations will likely focus on expanding the library of this compound derivatives and conducting more extensive evaluations of their potential in pharmaceutical and material science applications.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2,5-dichloro-1H-imidazole | nih.gov |

| Molecular Formula | C₃H₂Cl₂N₂ | nih.gov |

| Molecular Weight | 136.96 g/mol | nih.gov |

| Monoisotopic Mass | 135.9595035 Da | nih.gov |

| PubChem CID | 20040716 | nih.gov |

| InChIKey | LRDLVPORISMMKL-UHFFFAOYSA-N | nih.gov |

| SMILES | C1=C(NC(=N1)Cl)Cl | nih.gov |

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 2,4-Dichloro-1-methyl-1H-imidazole-5-carbaldehyde |

| 2,4-dichloro-6-(1,4,5-triphenyl-1H-imidazol-2-yl) phenol |

| This compound |

| 2,5-dichloro-1H-imidazole |

| 2-haloimidazole |

| 4,5-dichloroimidazole |

| Benzimidazole |

| Histamine |

| Histidine |

Structure

3D Structure

属性

IUPAC Name |

2,5-dichloro-1H-imidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2Cl2N2/c4-2-1-6-3(5)7-2/h1H,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRDLVPORISMMKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=N1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Derivatization of 2,4 Dichloroimidazole

De Novo Synthesis Approaches to the 2,4-Dichloroimidazole Scaffold

The initial construction of the this compound ring system can be achieved through methods that build the imidazole (B134444) core and introduce the chloro substituents in a concerted or sequential manner.

Cyclization Reactions for Imidazole Ring Formation and Halogenation

The synthesis of chlorinated imidazoles can be approached through cyclization reactions of acyclic precursors. While direct cyclization to form this compound is less common, the formation of the imidazole ring followed by halogenation is a principal strategy. For instance, the reaction of certain acylated derivatives of glycine (B1666218) with phosphorus pentachloride can yield N-substituted chloroimidazoles. google.com Another approach involves the oxidative cyclization of linear precursors, which can be triggered by halogenating agents, leading to the formation of the heterocyclic ring. nih.gov These methods often provide a route to the core imidazole structure, which is then subjected to chlorination.

Regioselective Chlorination Protocols for Dichloro-Substitution

The direct chlorination of the imidazole ring is a key method for producing dichloro-substituted imidazoles. The chlorination of imidazole itself is not as straightforward as its bromination or iodination and typically requires basic conditions to proceed effectively. chemsociety.org.ng The use of reagents like sodium hypochlorite (B82951) solution allows for the synthesis of 4,5-dichloroimidazole (B103490) and 2,4,5-trichloroimidazole (B1196960). researchgate.net The regioselectivity of chlorination can be influenced by the reaction conditions and the substituents already present on the imidazole ring. For example, the synthesis of 2-(3-pyridyl)-4,5-dichloroimidazole is achieved by treating 2-(3-pyridyl)-imidazole with N-chlorosuccinimide. prepchem.com The presence of deactivating chlorine atoms on the ring makes subsequent substitutions more challenging. chemsociety.org.ng

A notable method for the regioselective synthesis of 2,4,5-trichloroimidazole involves the treatment of 2,4,5-tribromoimidazole (B189480) with hydrochloric acid. researchgate.net Furthermore, the development of catalytic systems, such as those using Cu-Mn spinel oxide and N-halosuccinimide, has provided mild and highly regioselective methods for the halogenation of N-heteroarenes like imidazoles. researchgate.net

Functionalization and Structural Modification of this compound

Once the this compound scaffold is obtained, it serves as a versatile building block for further molecular elaboration. scbt.com

N-Substitution Strategies (e.g., N-Alkylation, N-Arylation)

The nitrogen atoms of the imidazole ring are common sites for functionalization.

N-Alkylation: N-alkylation of imidazoles can be achieved using various methods. Traditional approaches often involve the use of alkyl halides in the presence of a base. beilstein-journals.org More modern, environmentally friendly methods include mechanochemical N-alkylation, which can be performed under solvent-free conditions in a ball mill, offering high yields and reduced reaction times. beilstein-journals.org Another mild and efficient method for N-alkylation of amines, which can be applied to imidazoles, utilizes alcohols as the alkylating agents in a one-pot, two-step sequence involving oxidation and reduction, notably without epimerization of chiral centers. organic-chemistry.org

N-Arylation: The N-arylation of imidazoles is a crucial transformation in the synthesis of many biologically active compounds. mit.edu Copper-catalyzed N-arylation reactions, often referred to as Chan-Lam coupling, are widely used. organic-chemistry.orgbeilstein-journals.org These reactions can be carried out under mild conditions using arylboronic acids or aryl halides as the aryl source. organic-chemistry.orgorganic-chemistry.org Palladium-catalyzed N-arylation also provides a powerful tool for this transformation, demonstrating high regioselectivity for the N1 position of unsymmetrically substituted imidazoles. mit.edu These methods often exhibit broad functional group tolerance. organic-chemistry.org

Substitutions at Unhalogenated Ring Positions

The unhalogenated C5 position of this compound is a key site for introducing further diversity. Palladium-catalyzed direct arylation reactions have been developed for the regioselective synthesis of 1,5-diaryl-1H-imidazoles by coupling 1-aryl-1H-imidazoles with aryl halides. nih.gov This transformation is believed to proceed through an electrophilic attack of an arylpalladium(II) species on the imidazole ring. nih.gov

Synthesis of Complex Architectures Incorporating the this compound Moiety

The this compound unit has been incorporated into more complex molecular frameworks. For example, it has been used in the synthesis of N,N-diaryl-4-(4,5-dichloroimidazol-2-yl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides, which have been investigated for their potential biological activities. researchgate.net Additionally, 4,5-dichloroimidazole has been utilized as a linker in the formation of hybrid zeolitic imidazolate frameworks (ZIFs). nih.govacs.org These materials exhibit interesting properties for applications such as CO2/N2 separation. nih.gov The synthesis of these complex structures often involves multi-step sequences where the dichloroimidazole moiety is introduced as a key building block. researchgate.netgoogle.com

Data Tables

Table 1: Examples of Synthesized Dichloroimidazole Derivatives

| Compound Name | Starting Material(s) | Reagent(s) | Reference |

| 4,5-Dichloroimidazole | Imidazole | Sodium hypochlorite | google.com |

| 2,4,5-Trichloroimidazole | Imidazole | Sodium hypochlorite | google.com |

| 2-(3-pyridyl)-4,5-dichloroimidazole | 2-(3-pyridyl)-imidazole | N-chlorosuccinimide | prepchem.com |

| 1-(4-Chlorobenzoyl)-4,5-dichloroimidazole | 4,5-Dichloroimidazole, 4-Chlorobenzoyl chloride | Triethylamine | ias.ac.in |

Table 2: N-Arylation of Imidazoles

| Imidazole Substrate | Arylating Agent | Catalyst System | Product Type | Reference |

| 4-Methylimidazole | Aryl bromide | Pd2(dba)3 / Ligand | N1-Aryl-4-methylimidazole | mit.edu |

| Various azoles | Aryl bromides/iodides | CuBr / Pyridin-2-yl β-ketone | N-Arylazoles | organic-chemistry.org |

| Imidazole | Arylboronic acids | Copper(I) oxide | N-Arylimidazoles | organic-chemistry.org |

| 1-Aryl-1H-imidazoles | Aryl iodides/bromides | Pd(OAc)2 / AsPh3 | 1,5-Diaryl-1H-imidazoles | nih.gov |

Green Chemistry Principles and Sustainable Synthesis of this compound Analogues

The twelve principles of green chemistry, articulated by Paul Anastas and John Warner, provide a foundational guide for chemists to design chemical products and processes that minimize or eliminate the use and generation of hazardous substances. scispace.comnih.govacs.orgepa.gov These principles are increasingly being applied to the synthesis of heterocyclic compounds, including imidazole derivatives, to address the environmental and safety concerns associated with traditional synthetic methods. scispace.com

Conventional methods for the synthesis of chlorinated imidazoles often involve the use of hazardous reagents and solvents, extended reaction times, and high temperatures. For instance, a general procedure for the dichlorination of 1,5-diarylimidazoles involves heating the imidazole with N-chlorosuccinimide in chloroform (B151607) for several hours. nih.govacs.org From a green chemistry perspective, this method has several drawbacks, including the use of a chlorinated solvent (chloroform), which is a suspected carcinogen and environmental pollutant, and the lengthy reaction time requiring significant energy input. Another described synthesis of a 2-(3-pyridyl)-4,5-dichloroimidazole also utilizes N-chlorosuccinimide and chloroform with reflux conditions. prepchem.com Similarly, the synthesis of 1-[β-(2,4-dichlorophenyl)hexyl]4,5-dichloroimidazole involves the use of methanol (B129727), dimethylformamide, and benzene, all of which are volatile and/or hazardous solvents. prepchem.com

The application of green chemistry principles seeks to address these shortcomings by focusing on several key areas:

Prevention of Waste: It is more advantageous to prevent the formation of waste than to treat it after it has been created. scispace.comnih.gov

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. nih.gov

Use of Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous whenever possible. nih.govacs.org

Design for Energy Efficiency: Energy requirements for chemical processes should be minimized, with reactions ideally conducted at ambient temperature and pressure. acs.orgijacskros.com

Use of Catalysis: Catalytic reagents are generally superior to stoichiometric reagents as they can be used in small amounts and can be recycled. nih.gov

By embracing these principles, more sustainable synthetic routes to this compound and its analogues can be envisioned and developed.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. ijacskros.comajgreenchem.comajchem-a.com By directly heating the reaction mixture, microwaves can dramatically reduce reaction times, often from hours to minutes, leading to substantial energy savings. nih.govslideshare.net This rapid heating can also lead to increased product yields and cleaner reactions with fewer side products. ijacskros.comajchem-a.com

For the synthesis of this compound analogues, microwave irradiation could be applied to the chlorination reaction of imidazole. This would likely reduce the long reaction times associated with conventional heating and could potentially allow for the use of less harsh reaction conditions. smolecule.com The efficiency of microwave heating could also enable the use of solvent-free conditions, further enhancing the green credentials of the synthesis. ijacskros.comajgreenchem.com

| Parameter | Conventional Method (e.g., Reflux in Chloroform) | Potential Microwave-Assisted Method |

|---|---|---|

| Reaction Time | Several hours (e.g., 16 hours) nih.govacs.org | Minutes smolecule.com |

| Energy Consumption | High due to prolonged heating | Low due to shorter reaction times ajgreenchem.com |

| Solvent Use | Often requires hazardous solvents like chloroform nih.govacs.orgprepchem.com | Can potentially be performed solvent-free or with green solvents ijacskros.comajgreenchem.com |

| Product Yield | Variable | Often higher due to reduced side reactions ijacskros.comajchem-a.com |

The choice of solvent is a critical factor in the environmental impact of a chemical process. Green solvents are those that are derived from renewable resources, are biodegradable, and have low toxicity. brainerdchemical.com Deep eutectic solvents (DESs) have gained significant attention as a class of green solvents with unique properties. core.ac.ukrsc.orgrsc.org They are typically formed from a mixture of two or more components that, when mixed in a particular ratio, have a melting point significantly lower than that of the individual components. brainerdchemical.com

The advantages of using DESs in synthesis include:

Low Volatility: DESs have very low vapor pressures, which reduces the risk of exposure and environmental contamination. rsc.org

Tunable Properties: The physical and chemical properties of DESs can be tailored by changing the components and their molar ratio. rsc.org

High Solubility: They can dissolve a wide range of polar and non-polar compounds. rsc.org

Biodegradability and Low Toxicity: Many DESs are composed of naturally occurring and biodegradable components like choline (B1196258) chloride, urea, and sugars. brainerdchemical.comrsc.org

Catalytic Activity: Some DESs can also act as catalysts, eliminating the need for an additional catalyst. core.ac.uk

In the context of synthesizing this compound analogues, a suitable DES could replace hazardous organic solvents like chloroform and dimethylformamide. A DES could potentially act as both the solvent and a catalyst for the chlorination reaction, simplifying the process and reducing waste. core.ac.ukrsc.org The high solubility of both the imidazole substrate and the chlorinating agent in a DES could lead to enhanced reaction rates and yields. rsc.org Furthermore, the non-volatile nature of DESs would facilitate product separation and solvent recycling. frontiersin.org

| Green Solvent Type | Key Properties | Potential Advantages for this compound Synthesis |

|---|---|---|

| Water | Readily available, non-toxic, non-flammable | Environmentally benign, though solubility of organic reactants can be a limitation. |

| Deep Eutectic Solvents (DESs) | Low volatility, tunable properties, high solubility, often biodegradable and low toxicity brainerdchemical.comrsc.org | Can replace hazardous organic solvents, may act as a catalyst, facilitates product separation and recycling. core.ac.ukrsc.orgfrontiersin.org |

| Solvent-Free | Eliminates solvent use entirely | Maximizes atom economy, reduces waste, simplifies work-up. Often combined with microwave or mechanochemical methods. |

By integrating these green chemistry principles and innovative technologies, the synthesis of this compound and its derivatives can be transformed into a more sustainable and environmentally responsible process. Future research should focus on the practical application and optimization of these methods to provide viable alternatives to conventional synthetic routes.

Chemical Reactivity and Mechanistic Investigations of 2,4 Dichloroimidazole

Nucleophilic Substitution Reactions at the Imidazole (B134444) Ring

The presence of two chlorine atoms on the imidazole ring renders the carbon atoms at positions 2 and 4 susceptible to attack by nucleophiles. Concurrently, the nitrogen atoms of the imidazole ring can also act as nucleophilic centers.

Displacement of Chlorine Atoms

The chlorine atoms at the C2 and C4 positions of the imidazole ring can be displaced by various nucleophiles. The reactivity of these positions is influenced by the electronic environment of the ring. Generally, the C2 position is more activated towards nucleophilic attack due to its position between two nitrogen atoms. This principle is observed in related dihaloheterocycles, such as 2,4-dichloroquinolines, where reactions like Sonogashira coupling proceed with high regioselectivity at the C2 position. beilstein-journals.orgnih.gov

While specific studies detailing a broad range of nucleophilic displacements on 2,4-dichloroimidazole are not extensively documented, the reactivity can be inferred from analogous systems like 2,4,5-tribromoimidazole (B189480). In N-protected derivatives of tribromoimidazole, nucleophiles such as alkane or arene thiolates, as well as isopropoxide, have been shown to displace the bromine atom at the C2 position. rsc.org This suggests that a similar reactivity pattern would be expected for this compound, where stronger nucleophiles can replace the chlorine atoms, likely with a preference for the C2 position. The reaction generally proceeds via an addition-elimination mechanism, typical for nucleophilic aromatic substitution.

Reactions at Nitrogen Centers

The imidazole ring contains two nitrogen atoms, one pyrrole-like (N1) and one pyridine-like (N3), both of which can participate in reactions. The N-H proton is acidic and can be removed by a base, allowing for subsequent alkylation or arylation at the N1 position.

N-alkylation of imidazoles is a common transformation, often achieved by treating the imidazole with an alkyl halide in the presence of a base. organic-chemistry.orgnih.gov For instance, various N-acidic heterocyclic compounds, including imidazoles, can be successfully alkylated with alkyl halides using potassium hydroxide in ionic liquids. organic-chemistry.org While specific examples commencing with this compound are not prevalent in readily available literature, the general methodology is broadly applicable. The reaction proceeds via deprotonation of the imidazole N-H, followed by nucleophilic attack of the resulting imidazolide anion on the alkylating agent.

Table 1: Representative N-Alkylation Reactions of Imidazoles

| Imidazole Substrate | Alkylating Agent | Base/Solvent | Product | Reference |

| Imidazole | Alkyl Halides | KOH / Ionic Liquid | 1-Alkylimidazole | organic-chemistry.org |

| 2-Methylimidazole | Alkyl Halides | - | 1-Alkyl-2-methylimidazole | nih.gov |

| 2-Methyl-4-nitroimidazole | Alkyl Halides | - | 1-Alkyl-2-methyl-4-nitroimidazole | nih.gov |

Note: This table represents general N-alkylation reactions of substituted imidazoles to illustrate the common methodology.

Electrophilic Reactions and Functional Group Transformations

While the imidazole ring is inherently electron-rich and susceptible to electrophilic attack, the presence of two deactivating chloro substituents in this compound reduces its reactivity towards electrophiles. The remaining C5 position is the most likely site for electrophilic substitution, such as halogenation or nitration.

In a typical electrophilic aromatic halogenation, a Lewis acid catalyst is required to activate the halogen, making it a more potent electrophile. wikipedia.orgyoutube.com For a substrate like this compound, forcing conditions might be necessary to achieve substitution at the C5 position. The reaction mechanism involves the attack of the aromatic ring on the generated electrophile to form a resonance-stabilized carbocation intermediate (a sigma complex), followed by the loss of a proton to restore aromaticity. youtube.com

Metal-Catalyzed Cross-Coupling Reactions Involving this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and halo-substituted heterocycles are common substrates. sigmaaldrich.com this compound, with its two reactive C-Cl bonds, is a suitable candidate for such transformations, allowing for the sequential and regioselective introduction of new functional groups.

Carbon-Carbon Bond Formation (e.g., Suzuki-Miyaura, Sonogashira)

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid) with an organic halide. crossref.org While direct examples utilizing this compound are sparse, studies on analogous dihaloheteroaromatics provide significant insight. For instance, the Suzuki-Miyaura coupling of 2,4-dichloropyrimidines and 2,4-dichloroquinolines with arylboronic acids has been shown to occur regioselectively at the more reactive C4 and C2 positions, respectively. beilstein-journals.orgmdpi.com In the case of 2,4-dichloropyridines, the site-selectivity can be controlled by the choice of ligand. nih.govnsf.gov It has been demonstrated that iodinated and brominated imidazoles are suitable substrates for Suzuki coupling to prepare 2,4-diarylimidazoles, suggesting that chloroimidazoles could react similarly, albeit potentially requiring more forcing conditions or specialized catalyst systems. researchgate.net

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. nih.gov The reactivity trend for halides in this reaction is typically I > Br > Cl. wikipedia.org The Sonogashira coupling of 2,4-dichloroquinoline has been shown to proceed regioselectively, with the C2-chloro group reacting preferentially over the C4-chloro group. nih.gov This selectivity is attributed to the higher electrophilicity of the C2 position, which is adjacent to the ring nitrogen. This allows for a stepwise functionalization, where a subsequent Suzuki coupling can be performed at the C4 position. beilstein-journals.org A similar regioselectivity would be anticipated for this compound, enabling the synthesis of 2-alkynyl-4-chloroimidazole intermediates.

Table 2: Analogous Regioselective Cross-Coupling Reactions of Dihaloheterocycles

| Substrate | Reaction Type | Coupling Partner | Catalyst System | Position of Reaction | Product | Reference |

| 2,4-Dichloroquinoline | Sonogashira | Terminal Alkyne | Pd/C, PPh₃, CuI | C2 | 2-Alkynyl-4-chloroquinoline | nih.gov |

| 2-Alkynyl-4-chloroquinoline | Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)₂, PPh₃ | C4 | 2-Alkynyl-4-arylquinoline | nih.gov |

| 2,4-Dichloropyrimidine | Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ | C4 | 2-Chloro-4-arylpyrimidine | mdpi.com |

| 2,4-Dichloropyridine | Suzuki-Miyaura | Arylboronic Acid | Pd/IPr | C4 | 2-Chloro-4-arylpyridine | nih.govnsf.gov |

Note: This table illustrates the principle of regioselective cross-coupling on related heterocyclic systems, which serves as a model for the expected reactivity of this compound.

Carbon-Heteroatom Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. bath.ac.uk This reaction is highly versatile and has been applied to a wide range of N-heterocyclic substrates. nih.gov The coupling is generally effective for aryl chlorides, though they are less reactive than bromides and iodides. Given the successful application of this methodology to other chloro-substituted heterocycles, it is a viable method for the amination of this compound. Regioselectivity would again be a key consideration, with the C2 position expected to be more reactive. This would allow for the synthesis of 2-amino-4-chloroimidazoles, which could be further functionalized.

Acid-Base Equilibria and Tautomerism in Reaction Pathways

The reactivity of this compound is significantly influenced by its acid-base properties and the potential for tautomerism, both of which are dictated by the electronic effects of the chlorine substituents on the imidazole ring.

Acid-Base Equilibria

The imidazole ring is amphoteric, meaning it can act as both an acid and a base. The lone pair of electrons on the non-protonated nitrogen atom allows it to accept a proton (acting as a base), while the N-H proton can be donated (acting as an acid). The equilibrium between the protonated (imidazolium) and neutral forms is characterized by the pKa value. For the parent imidazole molecule, the pKa of its conjugate acid is approximately 7.0.

The acidity of the N-H proton is conversely expected to increase compared to imidazole. The electron-withdrawing chlorine atoms help to stabilize the resulting imidazolate anion formed upon deprotonation, making the proton more readily donated.

Tautomerism in Reaction Pathways

This compound exists as a mixture of two principal tautomers in equilibrium: 2,4-dichloro-1H-imidazole and 2,5-dichloro-1H-imidazole . nih.govnih.gov This prototropic tautomerism involves the migration of the proton between the two ring nitrogen atoms.

The position of this equilibrium can be influenced by various factors, including the solvent, temperature, and the electronic nature of the substituents. In the case of this compound, the relative stability of the two tautomers is governed by the electronic interplay of the chlorine atoms with the imidazole ring. The specific equilibrium ratio between the 2,4-dichloro and 2,5-dichloro forms dictates the regioselectivity of reactions such as N-alkylation. The reaction pathway will often proceed through the more stable or more reactive tautomeric form, leading to a mixture of products if the energy difference between the tautomers is small. Theoretical calculations on related substituted benzimidazoles have shown that substituent positions can influence the energy barriers for this tautomeric interconversion. researchgate.net

Photochemical and Electrochemical Behavior Studies

Specific experimental studies on the photochemical and electrochemical behavior of this compound are limited in publicly available literature. However, its behavior can be inferred from studies on related chloro-aromatic and imidazole-based compounds.

Photochemical Behavior

The photochemical behavior of halogenated aromatic compounds often involves the cleavage of the carbon-halogen bond upon irradiation with ultraviolet (UV) light. For chloro-aromatic compounds, this can lead to reductive dehalogenation or photosubstitution reactions, depending on the reaction medium.

It is plausible that UV irradiation of this compound could induce homolytic cleavage of a C-Cl bond to form a dichloroimidazolyl radical and a chlorine radical. In the presence of a hydrogen-donating solvent, this could lead to the formation of monochloroimidazole products. Furthermore, imidazole derivatives are known to participate in photo-oxidation reactions. rsc.org Studies on the photochemical degradation of other benzimidazole derivatives, such as the sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid, show that degradation pathways can be initiated by excited triplet states and radical cations, leading to ring cleavage. nih.govresearchgate.net Similar complex degradation pathways could be anticipated for this compound under environmental or controlled photochemical conditions.

Electrochemical Behavior

The electrochemical properties of this compound would be characterized by both reduction and oxidation processes.

Reduction: The primary electrochemical reduction pathway for chloro-aromatic and chloro-heterocyclic compounds is typically reductive dehalogenation. This process involves the transfer of electrons to the molecule, leading to the cleavage of the carbon-chlorine bond and the formation of a chloride ion. Studies on the electrochemical reductive dechlorination of 2,4-dichlorophenoxyacetic acid have demonstrated this principle. researchgate.net For this compound, a stepwise reduction would be expected, first yielding a monochloroimidazole intermediate and subsequently imidazole, with the reduction potential influenced by the position of the chlorine atom.

Oxidation: The electrochemical oxidation of the imidazole ring is also possible. The presence of the electron-withdrawing chlorine atoms would make the ring more difficult to oxidize compared to unsubstituted imidazole, shifting the oxidation potential to more positive values. Research on the electrochemical oxidative halogenation of other heterocycles suggests that the imidazole ring itself can be susceptible to oxidation, although the initial step may involve the oxidation of the halide. nih.gov

The table below summarizes the computed properties for this compound.

| Property | Value |

| Molecular Formula | C₃H₂Cl₂N₂ |

| Molecular Weight | 136.96 g/mol |

| IUPAC Name | 2,5-dichloro-1H-imidazole |

| InChI Key | LRDLVPORISMMKL-UHFFFAOYSA-N |

| SMILES | C1=C(NC(=N1)Cl)Cl |

| Data sourced from PubChem CID 20040716. nih.gov |

Theoretical and Computational Chemistry of 2,4 Dichloroimidazole

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and electronic landscape. These calculations solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about molecular orbitals and energy levels.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. mdpi.com It offers a favorable balance between accuracy and computational cost, making it suitable for studying medium-sized molecules like 2,4-dichloroimidazole. nih.gov A typical approach involves selecting a functional, such as the popular B3LYP hybrid functional, and a basis set, like 6-31G(d,p) or 6-311+G(d,p), to perform geometry optimization and calculate various electronic properties. researchgate.netscispace.com

Geometry optimization with DFT allows for the determination of the most stable three-dimensional arrangement of atoms by finding the minimum energy structure on the potential energy surface. From this optimized geometry, key parameters such as bond lengths, bond angles, and dihedral angles are obtained. mdpi.com

Furthermore, DFT calculations yield crucial electronic properties. The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are of particular importance. EHOMO is related to the molecule's ability to donate electrons, while ELUMO relates to its ability to accept electrons. The difference between these two, known as the HOMO-LUMO gap (ΔE), is a key indicator of the molecule's chemical reactivity and kinetic stability; a larger gap suggests higher stability. researchgate.net

| Solvent | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Vacuum | -7.458 | -1.282 | 6.176 | 5.336 |

| Methanol (B129727) | -7.461 | -1.312 | 6.149 | 7.708 |

| Ethanol | -7.460 | -1.307 | 6.153 | 7.550 |

| Water | -7.462 | -1.317 | 6.145 | 7.839 |

| Acetone | -7.460 | -1.304 | 6.156 | 7.447 |

| DMSO | -7.461 | -1.314 | 6.147 | 7.755 |

Ab initio methods are quantum chemistry calculations that are based on first principles, without the use of empirical parameters. These methods, particularly high-level composite methods like the Gaussian-4 (G4) theory, are highly accurate for calculating the energies of molecules, including the transition states of chemical reactions. csic.esresearchgate.net This allows for the detailed exploration of reaction mechanisms and the determination of activation energies (reaction barriers).

For halogenated imidazoles, a key mechanistic question is the possibility of intramolecular halogen migration (halotropy). csic.es Theoretical studies using the G4 method have been employed to calculate the structures and energetics of minima and transition states corresponding to the migration of halogen atoms (F, Cl, Br) around the imidazole (B134444) ring. researchgate.net Such calculations can shed light on the potential for this compound to isomerize to other dichloroimidazole forms, for instance, through an N- to C-chloro shift. csic.es

These studies reveal that the barriers for halogen migration are significant. The calculations provide precise values for the activation energies of these processes, which helps in understanding whether such rearrangements are feasible under certain conditions.

| Migration Type | Description | Calculated Activation Energy (kJ·mol−1) |

|---|---|---|

| H Migration | Csp3 → Csp2 H shift | 110.0 - 119.7 |

| H Migration | Nsp3 → Csp2 H shift | 186.2 |

| F Migration | Csp3 → Csp2 F shift | 200.8 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. frontiersin.org By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with surrounding molecules like solvents or other solutes. mdpi.com

For a molecule like this compound, MD simulations can be used to explore its conformational landscape, although as a relatively rigid aromatic system, significant conformational changes are not expected within the ring itself. However, MD is invaluable for understanding how the molecule interacts with its environment. This includes analyzing solvation shells, calculating the radial distribution functions to understand the structuring of solvent molecules (e.g., water) around the solute, and studying the dynamics of hydrogen bonding between the imidazole N-H group and solvent molecules. mdpi.com

Setting up an MD simulation involves several key steps: choosing a force field (e.g., AMBER, CHARMM) that defines the potential energy of the system, solvating the molecule in a box of explicit solvent molecules (e.g., TIP3P water model), and adding counterions to neutralize the system. nih.gov The simulation is then run for a specific duration (from nanoseconds to microseconds) under defined conditions (e.g., NVT or NPT ensembles) to generate a trajectory of atomic positions and velocities for analysis. mdpi.com

| Parameter | Description/Value |

|---|---|

| Force Field | General AMBER Force Field (GAFF) |

| Solvent Model | TIP3P Explicit Water |

| System Setup | Solvated in a cubic water box with a 10 Å buffer |

| Ensemble | NPT (constant Number of particles, Pressure, Temperature) |

| Temperature | 300 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

| Analysis | Root Mean Square Deviation (RMSD), Radial Distribution Functions (RDF), Hydrogen Bond Analysis |

Predictive Modeling of Reactivity and Regioselectivity

Predicting the outcome of chemical reactions, particularly the regioselectivity, is a significant challenge in chemistry. chemrxiv.org For this compound, which has one available carbon for substitution (C5) and two different chlorine atoms, predicting reactivity is crucial. Computational models, especially those leveraging machine learning, have become powerful tools for this purpose. rsc.org

Models like RegioML use atomic descriptors, such as CM5 atomic charges calculated via semiempirical or DFT methods, combined with machine learning algorithms like LightGBM to predict the most likely site of electrophilic aromatic substitution. rsc.org For a molecule like this compound, such a model could predict the reactivity of the C5 position towards various electrophiles.

Similarly, for cross-coupling reactions (e.g., Suzuki, Stille), predictive models can determine which of the two chlorine atoms (at C2 or C4) is more likely to react. semanticscholar.org Recent approaches have successfully predicted the regioselectivity for reactions of dihalogenated heterocycles. For example, a mechanistically based model for the oxidative addition to a palladium(0) catalyst correctly predicted that 2,4-dibromopyridine (B189624) (a close electronic analog of this compound) would be selective for reaction at the C2 position, which aligns with experimental observations. researchgate.net These models use quantum mechanical descriptors to capture the subtle electronic differences between potential reaction sites, offering high accuracy. mit.edu

Structure-Activity Relationship (SAR) Derivation for Non-Biological Applications

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its activity or a specific property. While widely used in drug discovery, SAR principles can also be applied to non-biological fields such as materials science, catalysis, or corrosion inhibition.

For this compound and its derivatives, one could develop a Quantitative Structure-Activity Relationship (QSAR) model for a non-biological application. For instance, halogenated imidazoles could be investigated as ligands for transition metal catalysts or as corrosion inhibitors for metals. In such a study, a series of derivatives would be synthesized (or modeled computationally) with varying substituents.

The "activity" in this context would be a measurable non-biological property, such as the catalytic turnover frequency or the corrosion inhibition efficiency. Computational chemistry would be used to calculate a set of molecular descriptors for each derivative. These descriptors, which quantify various electronic and steric properties, would then be correlated with the measured activity using statistical methods to build a predictive QSAR model.

| Descriptor Class | Specific Descriptor | Relevance |

|---|---|---|

| Electronic | EHOMO / ELUMO | Relates to electron-donating/accepting ability, affecting interactions with metal surfaces or catalytic centers. |

| HOMO-LUMO Gap (ΔE) | Indicates chemical stability and reactivity. | |

| Dipole Moment | Influences solubility and adsorption properties on polar surfaces. | |

| Local Reactivity | Molecular Electrostatic Potential (MEP) | Identifies regions of positive or negative potential, guiding intermolecular interactions. mdpi.com |

| Fukui Functions / Atomic Charges | Predicts the most reactive sites for nucleophilic or electrophilic attack. | |

| Steric | Molecular Volume / Surface Area | Describes the size of the molecule, which can affect its ability to fit into a catalytic active site or cover a surface. |

By establishing a statistically significant correlation, the resulting QSAR equation can be used to predict the performance of new, unsynthesized derivatives and guide the design of molecules with enhanced properties for specific non-biological applications.

Advanced Analytical Methodologies in 2,4 Dichloroimidazole Research

Spectroscopic Techniques for Mechanistic Elucidation and Structural Research

Spectroscopy is a cornerstone in the analysis of 2,4-dichloroimidazole, offering non-destructive ways to investigate its chemical structure, bonding, and transformations.

In-Situ Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for monitoring chemical reactions as they occur within the NMR tube, providing real-time kinetic and mechanistic data. iastate.edu This method allows for the observation of reactant consumption, intermediate formation, and product generation over time without the need for sampling and quenching. nih.gov For reactions involving this compound, such as its synthesis or subsequent functionalization, ¹H and ¹³C NMR spectra can be acquired sequentially.

The general approach for in-situ NMR reaction monitoring involves setting up the experiment with parameters optimized for rapid data acquisition, ideally using a minimal number of scans to capture a "snapshot" of the reaction at each time point. iastate.edu By integrating the signals corresponding to specific protons or carbons of this compound and other species in the reaction, their relative concentrations can be determined throughout the process. Plotting these concentrations against time yields kinetic profiles, from which reaction rates and orders can be derived. This technique is invaluable for identifying transient intermediates that might otherwise be undetectable. nih.govresearchgate.net

Table 1: Hypothetical In-Situ ¹H NMR Monitoring of this compound Formation This table is illustrative and based on general principles of in-situ NMR monitoring.

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Bond Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the bonding within the this compound molecule. These methods probe the vibrational modes of the molecule, which are sensitive to bond strengths, molecular geometry, and intermolecular interactions. semanticscholar.orgnih.gov

FT-IR spectroscopy measures the absorption of infrared radiation corresponding to the molecule's vibrational transitions. For this compound, characteristic bands would be expected for the N-H stretch, C-H stretch, C=C and C=N ring stretching modes, and C-Cl stretching vibrations. Hydrogen bonding involving the N-H group significantly influences the position and shape of its stretching band, often causing it to broaden and shift to lower frequencies. researcher.life

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. The vibrational modes of the imidazole (B134444) ring, particularly the symmetric stretching modes, are often strong in the Raman spectrum. The C-Cl bonds are also expected to produce characteristic Raman signals. Comparing the FT-IR and Raman spectra helps in a more complete assignment of the vibrational modes of this compound. researchgate.net

Table 2: Expected Vibrational Modes for this compound Assignments are based on characteristic frequencies for substituted imidazoles.

High-Resolution Mass Spectrometry (HRMS) for Intermediate Identification

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the elemental composition of this compound and identifying reactive intermediates in its synthesis or subsequent reactions. rsc.org By measuring the mass-to-charge ratio (m/z) with very high accuracy (typically to within a few parts per million), HRMS allows for the unambiguous determination of a molecule's elemental formula. nih.gov

In mechanistic studies, HRMS can be coupled with techniques like electrospray ionization (ESI) to gently ionize molecules from a reaction mixture and detect low-concentration intermediates. rsc.org Tandem mass spectrometry (MS/MS) experiments, involving the fragmentation of a selected ion, can provide structural information about these transient species. The fragmentation pattern of the this compound molecular ion would be expected to show losses of chlorine, HCl, and cleavage of the imidazole ring, providing a structural fingerprint. The isotopic pattern resulting from the presence of two chlorine atoms (³⁵Cl and ³⁷Cl) is a key signature for identifying chlorine-containing fragments. researchgate.net

X-ray Crystallography for Solid-State Structural Determination and Hydrogen Bonding Analysis

X-ray crystallography provides definitive information on the solid-state structure of a compound, including precise bond lengths, bond angles, and intermolecular interactions. The crystal structure of 4,5-dichloroimidazole (B103490), a tautomer of this compound, has been determined, revealing that the molecules are linked by intermolecular N–H···N hydrogen bonds to form one-dimensional chains. researcher.lifeoup.com

In this structure, the hydrogen bond is formed between the ring nitrogen atoms of adjacent molecules, with a reported N···N distance of 2.800(6) Å. researcher.life This type of analysis is crucial for understanding how this compound molecules pack in the solid state and how hydrogen bonding dictates the supramolecular architecture. Such information is vital for materials science applications and for understanding the physical properties of the compound.

Table 3: Crystallographic Data for 4,5-Dichloroimidazole Data from the redetermined crystal structure by Nagatomo et al. (1995). researcher.life

Chromatographic Separations for Purity Profiling and Mixture Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are indispensable for assessing the purity of this compound and for analyzing complex mixtures containing this compound. researchgate.net These methods separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

For HPLC analysis of imidazole derivatives, reversed-phase columns (such as C8 or C18) are commonly used. nih.govptfarm.pl The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like methanol (B129727) or acetonitrile. nih.gov Separation can be achieved using either an isocratic (constant mobile phase composition) or a gradient (varying composition) elution. semanticscholar.org Detection is often performed using a UV detector, as the imidazole ring possesses a chromophore. researchgate.net

GC is also a suitable technique, especially for volatile and thermally stable derivatives. A capillary column with a nonpolar or medium-polarity stationary phase can be used, with detection commonly achieved by a flame ionization detector (FID). researchgate.net These chromatographic methods are crucial for quality control, allowing for the quantification of this compound and the detection of synthesis-related impurities.

Table 4: Representative HPLC and GC Conditions for Imidazole Derivative Analysis This table presents typical parameters applicable for the analysis of this compound.

Electrochemical Analytical Methods for Redox Behavior Investigations

Electrochemical methods, such as cyclic voltammetry (CV), can be used to investigate the redox behavior of this compound. These techniques probe the oxidation and reduction potentials of a molecule, providing insights into its electronic properties and its ability to participate in electron transfer reactions. The redox behavior of some imidazole derivatives is known to be linked to their biological activity. nih.gov

For this compound, the presence of two electron-withdrawing chlorine atoms on the imidazole ring would be expected to make it more difficult to oxidize and easier to reduce compared to the parent imidazole molecule. A cyclic voltammetry experiment would involve scanning the potential of an electrode in a solution containing this compound and a supporting electrolyte. The resulting voltammogram would show peaks corresponding to its reduction and/or oxidation processes, revealing information about the potentials at which these events occur and the stability of the resulting radical ions or other species. researchgate.net Such studies are valuable for understanding its potential role in redox-mediated chemical or biological processes.

Applications of 2,4 Dichloroimidazole in Materials Science and Catalysis

Precursor in the Synthesis of Advanced Organic Materials

The reactivity of the chlorine atoms in 2,4-dichloroimidazole makes it a valuable precursor for synthesizing more complex organic molecules and polymers. These chlorine atoms can be substituted through various nucleophilic substitution reactions, allowing for the attachment of other functional groups and the construction of larger molecular architectures.

Imidazole (B134444) and its derivatives are incorporated into various polymers to impart specific properties. For example, polybenzimidazole (PBI) is known for its thermal resistance and is used in demanding applications like dielectric coatings in microelectronics. google.com Benzimidazole-linked conjugated microporous polymers have also been developed for applications such as CO₂ capture and photocatalysis. rsc.org

This compound can serve as a monomer or a cross-linking agent in the synthesis of such functional polymers. The two chlorine atoms provide reactive sites for polymerization reactions. The incorporation of the imidazole moiety can enhance properties such as thermal stability, conductivity, and adhesion. In the field of coatings, there is a significant drive towards developing sustainable, bio-based polymeric binders. rsc.orgrug.nl While not directly bio-based, functional monomers like this compound can be used to create polymers with specialized properties, such as improved water resistance due to the hydrophobic nature of its derivatives. ulprospector.com

Imidazole derivatives are crucial components in a variety of electronic and optoelectronic materials. Their electron-rich nature and structural versatility make them suitable for applications in organic light-emitting diodes (OLEDs), sensors, and other devices. For instance, phenanthroimidazole-based compounds have been designed as host materials for highly efficient blue fluorescent OLEDs. rsc.org These materials often require a balance of hole and electron transport capabilities, which can be tuned by modifying the molecular structure.

This compound can act as a foundational building block for synthesizing such complex, functional molecules. Its dichloro-functionality allows for the strategic introduction of different aryl or heterocyclic groups through cross-coupling reactions, enabling the construction of large, conjugated systems with tailored electronic properties. The imidazole core is a key structural motif in many of these advanced materials.

Intermediate in Complex Organic Synthesis

Beyond its use in materials science, this compound is a reactive intermediate for the synthesis of a wide range of organic compounds. Halogenated imidazoles, in general, are recognized as reactive intermediates for new syntheses within the imidazole chemical family. researchgate.net The chlorine atoms can be selectively replaced or can direct further reactions on the imidazole ring, making it a versatile tool for synthetic chemists. This allows for the construction of polysubstituted imidazoles, which are structural motifs found in many biologically active molecules and functional materials. researchgate.net The ability to use chloroimidazoles to build more complex heterocyclic systems underscores their importance as intermediates in multi-step organic synthesis.

Building Blocks for Natural Product Analogs

The imidazole nucleus is a common feature in a wide array of natural products, particularly in marine alkaloids which exhibit a range of biological activities. The synthesis of analogs of these natural products is a significant area of research aimed at developing new therapeutic agents. Halogenated heterocyclic compounds, such as this compound, serve as valuable starting materials in organic synthesis due to their enhanced reactivity, allowing for the construction of complex molecular frameworks.

While direct, documented synthetic routes starting from this compound to produce analogs of specific natural products like those in the oroidin family are not extensively reported in readily available literature, the strategic importance of chlorinated imidazole precursors is evident in the synthesis of related bioactive compounds. The chlorine atoms on the imidazole ring act as leaving groups, facilitating nucleophilic substitution reactions to build upon the core structure. This reactivity is fundamental in the laboratory synthesis of compounds that mimic the structural and functional properties of natural alkaloids. The imidazole ring itself is a crucial component of many bioactive molecules, and its derivatives are actively explored for their therapeutic potential.

Pharmaceutical Intermediates

The 2,4-dichlorophenyl and imidazole moieties are integral components of several synthetic pharmaceutical compounds. Notably, this structural motif is central to the widely used antifungal agent, Ketoconazole. In the synthesis of Ketoconazole, a key precursor is α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol, highlighting the importance of the 2,4-dichlorophenyl imidazole structure in the construction of the final active pharmaceutical ingredient (API).

The synthesis of Ketoconazole is a multi-step process that relies on the precise assembly of its constituent parts. While the synthesis does not commence directly from this compound itself, it starts with 2,4-dichloroacetophenone, which provides the 2,4-dichlorophenyl group. The imidazole ring is introduced later in the synthesis. The entire process underscores the significance of the 2,4-dichlorophenyl imidazole core as the foundational structure for this class of antifungal agents.

A generalized synthetic pathway to Ketoconazole involves the reaction of 2,4-dichloroacetophenone with glycerol to form a dioxolane intermediate. This is followed by bromination and subsequent reaction with imidazole. The resulting intermediate, which contains the core 2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane structure, is then further modified to yield Ketoconazole.

The following table outlines the key stages and intermediates in a common synthetic route for Ketoconazole, illustrating the journey from simple precursors to the final complex molecule.

| Step | Starting Materials | Key Reaction Type | Intermediate/Product |

| 1 | 2,4-dichloroacetophenone, Glycerol | Ketalization | 2-(2,4-dichlorophenyl)-2-methyl-1,3-dioxolane-4-methanol |

| 2 | Intermediate from Step 1, Bromine | Bromination | 2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-methanol |

| 3 | Intermediate from Step 2, Imidazole | Nucleophilic Substitution | [2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methanol |

| 4 | Intermediate from Step 3, p-Toluenesulfonyl chloride | Esterification | [2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate |

| 5 | Intermediate from Step 4, 1-(4-hydroxyphenyl)piperazine | Condensation | Ketoconazole |

This synthetic route demonstrates the strategic use of halogenated phenyl and imidazole components to build a complex pharmaceutical agent. The principles of this synthesis are applicable to the creation of other imidazole-based antifungal drugs, where the this compound moiety or its precursors play a crucial role.

Environmental Behavior and Degradation Studies of Dichloroimidazoles

Abiotic Degradation Pathways (e.g., Photodegradation, Hydrolysis)

No specific studies on the photodegradation or hydrolysis of 2,4-Dichloroimidazole under environmental conditions were found in the available literature. Consequently, data on its abiotic degradation pathways, reaction kinetics, and breakdown products are not available.

Biotic Degradation Mechanisms (e.g., Microbial Metabolism)

There is no available research detailing the microbial metabolism or other biotic degradation mechanisms for this compound. Information regarding specific microorganisms capable of degrading this compound, the enzymatic pathways involved, and the resulting metabolites has not been documented in the reviewed sources.

Persistence and Mobility in Environmental Compartments (e.g., Soil, Water)

No data were found concerning the persistence (e.g., half-life) or mobility (e.g., soil adsorption/desorption coefficients) of this compound in environmental compartments such as soil and water.

Table of Compounds Mentioned

| Compound Name |

|---|

Future Research Directions and Emerging Trends for 2,4 Dichloroimidazole

Exploration of Novel Synthetic Routes and Reaction Pathways

Future research into the synthesis of 2,4-dichloroimidazole is expected to focus on developing more efficient, selective, and sustainable methods. While traditional halogenation methods exist, emerging trends point towards catalytic systems and novel reaction pathways to enhance its utility as a building block.

A primary area of exploration involves the application of modern cross-coupling reactions. The chlorine atoms at the C2 and C4 positions, though typically less reactive than bromine or iodine, can be activated using specialized palladium and nickel catalyst systems. libretexts.org Research into ligand-controlled, site-selective cross-coupling reactions, which has been successful for other dihaloheterocycles like 2,4-dichloropyridines, presents a promising avenue for this compound. nih.gov This would allow for the sequential and controlled substitution of each chlorine atom, opening up pathways to complex, multi-substituted imidazole (B134444) derivatives that are currently difficult to access.

Future synthetic strategies will likely include:

Ligand-Controlled Cross-Coupling: Development of palladium-N-heterocyclic carbene (NHC) or phosphine (B1218219) ligand systems that can differentiate between the electronic environments of the C2 and C4 positions to achieve selective Suzuki, Stille, Sonogashira, or Buchwald-Hartwig amination reactions. researchgate.net

Direct C-H Functionalization: Bypassing the halogenation step altogether by developing methods to directly couple other functional groups onto a pre-formed imidazole core, although this remains a significant challenge for di-substituted products.

Flow Chemistry: Utilizing microreactor technology to safely and efficiently perform halogenation and subsequent coupling reactions with precise control over temperature, pressure, and reaction time, potentially improving yields and reducing byproducts.

| Feature | Traditional Halogenation & SNAr | Future Pathway: Sequential Cross-Coupling |

|---|---|---|

| Starting Material | Imidazole | This compound |

| Key Steps | 1. Harsh chlorination of imidazole. 2. High-temperature nucleophilic aromatic substitution (SNAr). | 1. Site-selective Pd-catalyzed coupling at C4. 2. Second Pd-catalyzed coupling at C2. |

| Selectivity Control | Often poor, leading to mixtures of isomers. | High, controlled by catalyst/ligand choice. nih.gov |

| Substrate Scope | Limited to strong nucleophiles. | Broad, including aryl, alkyl, and amino groups. science.gov |

| Reaction Conditions | Often harsh, high temperatures. | Mild, often room temperature to moderate heat. |

Advanced Applications in Smart Materials and Catalytic Systems

The functional handles on this compound make it an attractive candidate for incorporation into advanced materials and catalytic systems.

Smart Materials: Imidazole derivatives are known to be effective building blocks for various functional materials, including chemosensors and organic light-emitting diodes (OLEDs). rsc.orgmdpi.com Future research could leverage this compound as a monomer or cross-linking agent for "smart" polymers and metal-organic frameworks (MOFs). The two reactive chlorine sites allow for the creation of highly structured, three-dimensional networks. Potential applications include:

Stimuli-Responsive Polymers: Polymers that change their properties (e.g., solubility, conformation) in response to stimuli like pH, light, or temperature. The imidazole moiety can act as a pH-responsive unit or a metal-coordination site.

Chemosensors: Integrating the this compound core into larger conjugated systems could yield sensors where binding of an analyte (e.g., a metal ion) at the imidazole nitrogen atoms modulates the material's fluorescent or colorimetric properties. mdpi.com

Advanced Coatings: Imidazole compounds are used as organic solderability preservatives to form protective films on copper nanoparticles. mdpi.com Derivatives of this compound could be explored for creating more robust, corrosion-resistant, or even self-healing coatings on metal surfaces.

Catalytic Systems: A highly promising future direction lies in the use of this compound as a precursor for N-heterocyclic carbenes (NHCs). NHCs are a powerful class of ligands that form highly stable and active complexes with a wide range of transition metals. nih.gov The synthesis of NHC precursors from the related 4,5-dichloroimidazole (B103490) is already established. nih.govsigmaaldrich.com By analogy, this compound can serve as a precursor to a unique family of NHCs with a chlorine substituent at the "backbone" C4 position. This chlorine atom would exert a strong electron-withdrawing effect, modulating the electronic properties of the resulting metal catalyst.

| Metal Center | Potential Catalytic Application | Rationale |

|---|---|---|

| Palladium (Pd) | Cross-coupling reactions (Suzuki, Heck, Buchwald-Hartwig). researchgate.net | NHC ligands are known to stabilize Pd(0) and facilitate oxidative addition, a key step in these reactions. |

| Ruthenium (Ru) | Olefin metathesis. | NHCs are cornerstone ligands for Grubbs-type catalysts, offering high stability and activity. |

| Gold (Au) | Pi-activation catalysis (e.g., hydroamination of alkynes). | Au-NHC complexes are powerful Lewis acids for activating C-C multiple bonds. |

| Copper (Cu) | Click chemistry, carbene transfer reactions. nih.gov | Cu-NHC systems are effective for a range of transformations, including the synthesis of other heterocycles. |

Integration with Artificial Intelligence and Machine Learning for Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical synthesis and materials discovery. nih.gov For a molecule like this compound, these computational tools can accelerate research and uncover new opportunities.

Future integration of AI and ML will likely focus on several key areas:

Retrosynthesis Prediction: AI platforms can analyze vast reaction databases to propose novel and efficient synthetic routes to this compound and its derivatives, potentially identifying pathways that a human chemist might overlook. nih.govchemrxiv.org

Reaction Outcome and Optimization: ML models can predict the outcomes of reactions, including yields and potential byproducts, under various conditions (e.g., catalyst, solvent, temperature). This allows for in silico optimization, reducing the number of experiments needed. chemai.io For this compound, an AI model could predict the site-selectivity of a cross-coupling reaction based on the chosen ligand and conditions. digitellinc.com

Property Prediction and Virtual Screening: AI can predict the physical, chemical, and electronic properties of hypothetical molecules. This enables the virtual screening of large libraries of potential derivatives of this compound for specific applications. For example, thousands of potential NHC ligands derived from the compound could be computationally designed and evaluated for their predicted catalytic activity before any are synthesized in the lab. proquest.comresearchgate.net

| AI/ML Tool | Specific Application for this compound | Expected Outcome |

|---|---|---|

| Retrosynthesis Software | Generate synthetic pathways to complex target molecules starting from this compound. | Discovery of non-intuitive, efficient synthetic routes. nih.gov |

| Forward Reaction Prediction | Predict the major product and yield for a Suzuki coupling at the C4 position under new conditions. | Accelerated reaction optimization and reduced experimental waste. nih.gov |

| Quantitative Structure-Property Relationship (QSPR) Models | Predict the electronic properties (e.g., Tolman Electronic Parameter) of new NHC ligands derived from the compound. | Rational design of catalysts with tailored electronic properties for specific reactions. |

| Generative Models | Design novel polymer structures containing the this compound core with desired material properties (e.g., high thermal stability). | Identification of promising new smart materials for targeted applications. |

Sustainable and Circular Economy Considerations in Dichloroimidazole Chemistry

In line with the global push for green chemistry, future research on this compound must address its environmental footprint. This involves considerations across the entire lifecycle, from synthesis to end-of-life.

Green Synthesis: The synthesis of imidazoles and the installation of halogen atoms are prime targets for green innovation. Future trends will emphasize:

Greener Catalysts: Moving away from stoichiometric reagents to catalytic systems, such as zeolites or reusable solid-supported catalysts, for the synthesis of the imidazole ring. nih.govnih.gov

Safer Halogenation: Replacing hazardous reagents like elemental chlorine with safer alternatives, such as using halide salts in combination with clean oxidants (e.g., hydrogen peroxide or oxygen), which mimics biological halogenation processes. rsc.org

Alternative Energy Sources: Employing microwave irradiation or sonication to accelerate reactions, often reducing reaction times and energy consumption while improving yields. researchgate.net

Benign Solvents: Shifting from chlorinated organic solvents to water, ionic liquids, or solvent-free conditions. asianpubs.orgfrontiersin.org

Circular Economy: The concept of a circular economy, which aims to eliminate waste and keep materials in use, presents a long-term research goal for specialty chemicals like this compound.

Design for Degradation: Chlorinated organic compounds can be persistent in the environment. acs.orgrroij.com A key research direction will be to design derivatives of this compound that retain their desired function but have built-in features that allow them to biodegrade safely after their useful life.

Nitrogen and Halogen Recovery: Looking further ahead, a "circular nitrogen economy" model envisions the recovery of nitrogen from waste streams to produce new, high-value chemicals. chemrxiv.orgresearchgate.net While technologically challenging, future research could explore methods to break down imidazole-containing waste products to recover the nitrogen atoms for reuse. Similarly, developing processes for halogen recycling from waste streams would significantly improve the sustainability of halogenated compounds.

| Lifecycle Stage | Traditional Approach | Future Sustainable Approach |

|---|---|---|

| Synthesis | Use of stoichiometric reagents, chlorinated solvents, high energy input. | Catalytic, multi-component reactions in benign solvents or solvent-free conditions. frontiersin.org |

| Halogenation | Use of elemental chlorine (Cl2). | Oxidative halogenation using chloride salts and a clean oxidant. rsc.org |

| Atom Economy | Multi-step syntheses with protection/deprotection steps, generating significant waste. | Cascade reactions and one-pot procedures to maximize incorporation of starting materials into the final product. nih.gov |

| End-of-Life | Incineration or landfill, potential for persistence. tecamgroup.com | Design for biodegradability; long-term goal of chemical recycling to recover nitrogen and chlorine. chemrxiv.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。